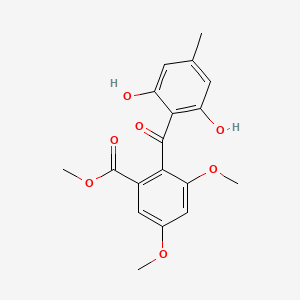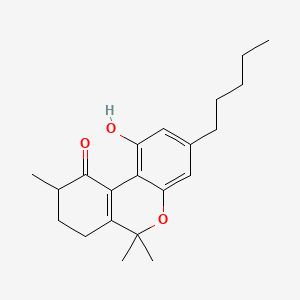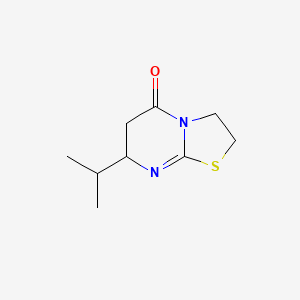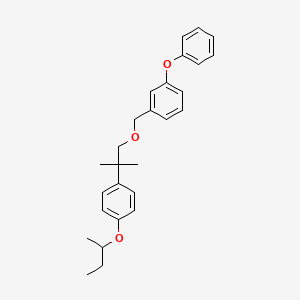
3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether is an organic compound with a complex structure that includes phenoxybenzyl and sec-butoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with 2-(4-(sec-butoxy)phenyl)-2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxybenzyl group can interact with biological membranes, altering their properties and affecting cellular functions. The sec-butoxyphenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenoxybenzyl 2-(4-(tert-butoxy)phenyl)-2-methylpropyl ether
- 3-Phenoxybenzyl 2-(4-(methoxy)phenyl)-2-methylpropyl ether
- 3-Phenoxybenzyl 2-(4-(ethoxy)phenyl)-2-methylpropyl ether
Uniqueness
3-Phenoxybenzyl 2-(4-(sec-butoxy)phenyl)-2-methylpropyl ether is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80874-15-3 |
|---|---|
Molekularformel |
C27H32O3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-butan-2-yloxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O3/c1-5-21(2)29-25-16-14-23(15-17-25)27(3,4)20-28-19-22-10-9-13-26(18-22)30-24-11-7-6-8-12-24/h6-18,21H,5,19-20H2,1-4H3 |
InChI-Schlüssel |
ZUMUGQUYHYIFGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


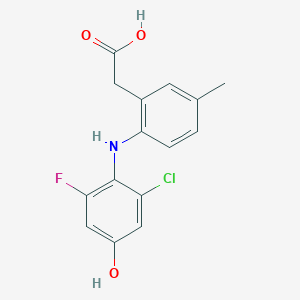
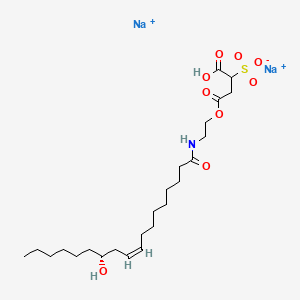
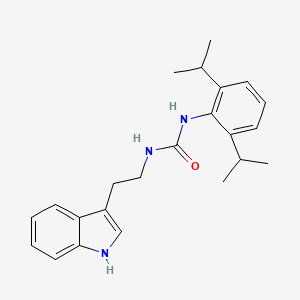
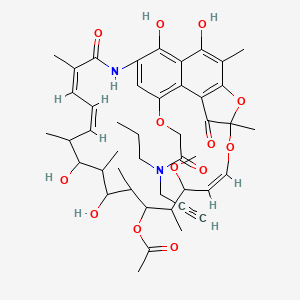
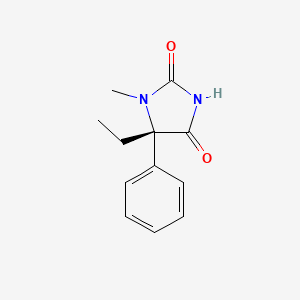
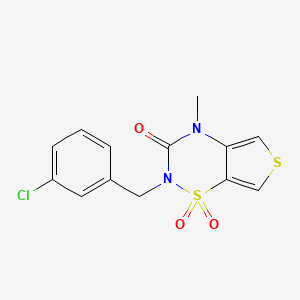
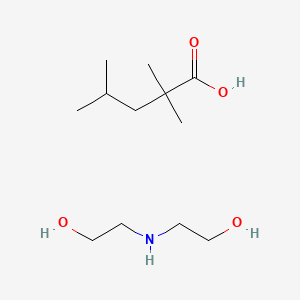
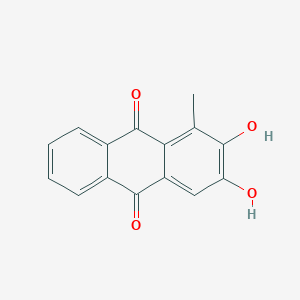

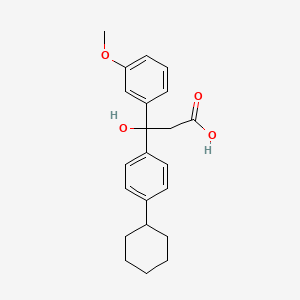
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)
